Kanchanamycin D

Antibacterial activity Structure-activity relationship Kanchanamycin series

Kanchanamycin D is a polyol macrolide antibiotic, a member of the kanchanamycin complex produced by *Streptomyces olivaceus* Tü 4018. Its chemical structure is defined by a distinctive bicyclic carbon skeleton consisting of a 36-membered lactone ring fused to a 6-membered hemiacetal ring, with a molecular formula of C55H92N2O18 and a molecular weight of approximately 1069.3 g/mol.

Molecular Formula C55H92N2O18
Molecular Weight 1069.3 g/mol
Cat. No. B1245480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanchanamycin D
Synonymskanchanamycin D
Molecular FormulaC55H92N2O18
Molecular Weight1069.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O
InChIInChI=1S/C55H92N2O18/c1-33-17-13-14-21-50(68)74-52(36(4)18-12-10-8-9-11-15-24-57-54(56)71)37(5)20-16-19-34(2)44(61)27-40(59)25-39(58)26-41(73-51(69)31-49(66)67)28-42-29-47(64)53(70)55(72-7,75-42)32-48(65)35(3)22-23-43(60)38(6)46(63)30-45(33)62/h8-9,13-14,16-17,19-21,33,35-48,52-53,58-65,70H,10-12,15,18,22-32H2,1-7H3,(H,66,67)(H3,56,57,71)/b9-8+,17-13+,20-16+,21-14+,34-19+
InChIKeyOSYCGXNFXHMGMC-PSVQOQQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kanchanamycin D Procurement Guide: Structural and Bioactivity Baseline for Polyol Macrolide Antibiotic Selection


Kanchanamycin D is a polyol macrolide antibiotic, a member of the kanchanamycin complex produced by *Streptomyces olivaceus* Tü 4018 [1]. Its chemical structure is defined by a distinctive bicyclic carbon skeleton consisting of a 36-membered lactone ring fused to a 6-membered hemiacetal ring, with a molecular formula of C55H92N2O18 and a molecular weight of approximately 1069.3 g/mol [2]. It is primarily recognized for its antibacterial and antifungal properties, with a notable efficacy against *Pseudomonas fluorescens* [3].

Polyol macrolide antibiotic research tool
Reported activity against Pseudomonas fluorescens
36-membered lactone scaffold distinct from aminoglycosides

Why Generic Kanchanamycin D Cannot Be Substituted: Quantifiable Differentiation in Antibacterial and Antifungal Selectivity


The kanchanamycins are a group of structurally novel 36-membered polyol macrolides, and their biological activities are not uniform across the series [1]. Subtle variations in functional groups, such as the methylation pattern, lead to significant differences in antimicrobial potency and spectrum. Furthermore, the 36-membered lactone scaffold of kanchanamycins is a distinct chemotype, the biosynthesis of which involves unique iterative polyketide synthase modules, setting it apart from other polyene macrolide classes like the 42-membered oasomycins and desertomycins produced by the same strain [2]. Therefore, substituting Kanchanamycin D with a different member of the complex (e.g., Kanchanamycin A or C) or another macrolide class would result in a non-equivalent biological outcome due to these defined structural and biosynthetic divergences.

  • Kanchanamycin congener activity profile may differ due to methylation pattern variations within the series.
  • Aminoglycoside chemotype mismatch: distinct scaffold and mechanism limit direct substitution from kanamycin or tobramycin.
  • Iterative polyketide synthase (PKS) biosynthetic origin may result in non-equivalent analog profiles compared to modular PKS-derived macrolides.

Quantitative Evidence for Kanchanamycin D Procurement: Comparative Bioactivity and Structural Differentiation Data


Kanchanamycin D Exhibits Superior Antibacterial Potency Against Arthrobacter aurescens Compared to Kanchanamycin C

A direct comparison of Minimum Inhibitory Concentrations (MICs) reveals that Kanchanamycin D is significantly more potent than its congener, Kanchanamycin C, against the Gram-positive bacterium *Arthrobacter aurescens* [1].

Antibacterial potency vs. C
Head-to-head
MIC 50 μg/mL (D) vs 100 μg/mL (C)
Reported potency difference supports congener selection.
In vitro against Arthrobacter aurescens ATCC13344.
Antibacterial activity Structure-activity relationship Kanchanamycin series

Kanchanamycin D Demonstrates Targeted Efficacy Against Pseudomonas fluorescens Compared to Broad-Spectrum Aminoglycosides

The kanchanamycin complex, including Kanchanamycin D, has been documented to be "especially effective against *Pseudomonas fluorescens*" [1]. This represents a niche antimicrobial spectrum that contrasts with the broader activity of common aminoglycosides like kanamycin or tobramycin, which are typically less targeted.

Niche spectrum vs. aminoglycosides
Class-level
Reported specific activity against P. fluorescens; broad-spectrum aminoglycosides lack this specificity.
Supports focused research on P. fluorescens models.
Spectrum confirmation requires independent validation.
Antibacterial activity Antimicrobial spectrum Pseudomonas fluorescens

Structurally Unique 36-Membered Polyol Macrolide Scaffold Differentiates Kanchanamycin D from Aminoglycoside Alternatives

Kanchanamycin D possesses a unique bicyclic carbon skeleton formed by a 36-membered lactone ring and a 6-membered hemiacetal ring [1]. This polyol macrolide structure is fundamentally different from aminoglycosides like kanamycin (which is a pseudo-oligosaccharide with a 2-deoxystreptamine core) and other polyene macrolides [2].

Structural elucidation (NMR/MS)
Class-level
36-membered macrolide lactone + hemiacetal ring; distinct from kanamycin core.
Confirmed chemotype enables novel target and resistance studies.
Refer to cited structure elucidation data.
Chemical structure Polyol macrolide Antibiotic class differentiation

Kanchanamycin D Exhibits Dual Antibacterial and Antifungal Activity, a Broad Functional Profile Relative to Narrow-Spectrum Comparators

The kanchanamycin complex, which includes Kanchanamycin D, is documented to possess both antibacterial and antifungal activities [1]. This dual-action profile is less common among standard antibiotics; for instance, the comparator aminoglycoside kanamycin lacks significant antifungal properties [2].

Dual-action profile vs. kanamycin
Class-level
Antibacterial + antifungal activity reported; kanamycin lacks significant antifungal action.
Broad utility for dual-action antimicrobial screening programs.
Experimental confirmation of antifungal spectrum needed.
Antifungal activity Dual-action antibiotic Antimicrobial spectrum

Evidence for a Distinct Polyketide Synthase (PKS) Biosynthetic Origin of Kanchanamycin D

The biosynthesis of the 36-membered macrocyclic lactone of kanchanamycin involves a polyketide synthase (PKS) with an iterative module that catalyzes both the first and second cycles of chain extension [1]. This biosynthetic logic is in contrast to many other macrolide antibiotics which proceed via non-iterative, modular PKS systems.

Biosynthetic mechanism (PKS)
Class-level
Iterative PKS module for chain extension; contrasting modular PKS of erythromycin.
Unique biosynthetic logic supports combinatorial analog generation.
Platform for metabolic engineering studies.
Biosynthesis Polyketide synthase Iterative module

Evidence-Backed Application Scenarios for Kanchanamycin D in Scientific Research and Industrial Procurement


Niche Antimicrobial Studies Targeting Pseudomonas fluorescens

Researchers investigating *Pseudomonas fluorescens* as a model organism or pathogen should prioritize Kanchanamycin D based on its demonstrated specific efficacy [1]. This compound serves as a precise tool for studying *P. fluorescens* physiology, biofilm formation, or host-microbe interactions without the confounding broad-spectrum effects of aminoglycosides like kanamycin or tobramycin.

Lead Compound for Structure-Activity Relationship (SAR) and Medicinal Chemistry

The unique 36-membered polyol macrolide scaffold of Kanchanamycin D provides a distinct chemical starting point for SAR studies [1]. Its quantifiable activity difference against *Arthrobacter aurescens* compared to Kanchanamycin C makes it an essential reference point for medicinal chemists aiming to optimize potency or understand the structural determinants of antibacterial activity in this class [2].

Investigating Novel Dual-Action Antimicrobials

Kanchanamycin D's documented dual antibacterial and antifungal activity makes it a prime candidate for research programs exploring broad-spectrum or anti-infective agents [1]. It can be used as a control or lead compound in assays designed to discover or engineer other molecules with combined antibacterial and antifungal properties, addressing a critical need in infectious disease research.

Metabolic Engineering and Combinatorial Biosynthesis Platforms

The discovery of an iterative module in the polyketide synthase responsible for kanchanamycin biosynthesis opens new avenues for generating novel macrolide derivatives [1]. Kanchanamycin D and its producing strain are valuable assets for synthetic biology labs focused on combinatorial biosynthesis, enabling the manipulation of its unique PKS to produce libraries of new-to-nature 36-membered macrolides for drug discovery.

Application
Selection Property
Validation Focus
P. fluorescens model studies
Specific anti-Pseudomonas activity
Endpoint response in P. fluorescens assays
Macrolide SAR research
Quantifiable activity differentiation from congeners
MIC determination for potency optimization
Dual-action antimicrobial screening
Broad in vitro spectrum (antibacterial + antifungal)
Confirmation of dual activity and mode-of-action studies
Polyketide combinatorial biosynthesis
Iterative PKS biosynthetic module
Analog generation and library screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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